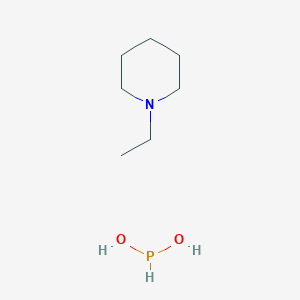

1-Ethylpiperidine hypophosphite

Vue d'ensemble

Description

1-Ethylpiperidine hypophosphite is a chemical compound that has gained significant attention in the field of scientific research. It is an organic molecule that is used in various applications, including the synthesis of other compounds and as a reagent in chemical reactions.

Applications De Recherche Scientifique

Radical Cyclization in Synthesis

1-Ethylpiperidine hypophosphite (1-EPHP) has been effectively utilized in radical cyclization processes. For instance, it played a crucial role in the synthesis of the phytotoxic metabolite alboatrin, where its use in the key radical-cyclisation step led to a revision of the initially proposed stereochemistry for alboatrin (Graham, Murphy, & Kennedy, 1999). Additionally, it has been used in carbon–carbon bond forming radical reactions in both aqueous and organic media, providing a cleaner approach compared to traditional methods (Graham, Murphy, & Coates, 1999).

Application in Organic Synthesis

1-EPHP has been employed in various organic synthesis processes. It was used in creating radicals for the synthesis of the alkaloid horsfiline (Murphy, Tripoli, Khan, & Mali, 2005), and in the radical deoxygenation of alcohols and vicinal diols, demonstrating efficiency in these reactions (Jang & Cho, 2002). Its utility in solid-supported radical chemistry was also explored, showing the influence of the choice of solid-support on the efficiency of radical chain propagation (Helliwell et al., 2010).

Formation of Medium-Sized Rings

1-EPHP has proven efficient in forming seven- and eight-membered rings. Its use in converting esters and amides into eight-membered lactones and lactams yielded good to excellent results (Lang et al., 2005).

Chemoselective Radical Reactions

The compound has been used in chemoselective radical reduction and intermolecular radical additions, demonstrating its versatility in organic synthesis. Notably, it facilitated the creation of 4-halo-glycooctononitriles and 4-halo-glycoheptononitriles through an intermolecular addition of gem-dihalocompounds to electron-deficient olefins (Francisco et al., 2006).

Other Applications

1-EPHP has also been involved in a range of other chemical reactions and studies, including the preparation of functionalized pentafluorophenyl (PFP) esters (Caddick et al., 2004), and the study of microenvironmental effects in solid-supported radical chemistry (Helliwell et al., 2010).

Mécanisme D'action

Target of Action

1-Ethylpiperidine hypophosphite (EPHP) is a chemical compound that primarily targets carbon-carbon bond formation in both aqueous and organic media . It plays a crucial role as a chain carrier during the radical addition of gem-dihalocompounds to electron-deficient olefins .

Mode of Action

EPHP interacts with its targets by promoting the formation of carbon-carbon bonds. It acts as a chain carrier during the radical addition of gem-dihalocompounds to electron-deficient olefins . This interaction results in the formation of new carbon-carbon bonds, which is a critical step in many chemical reactions .

Biochemical Pathways

The primary biochemical pathway affected by EPHP involves the radical addition of gem-dihalocompounds to electron-deficient olefins . This process leads to the formation of new carbon-carbon bonds, which can have significant downstream effects, including the synthesis of complex organic compounds .

Pharmacokinetics

Its physical properties, such as its solid form and storage temperature of 2-8°c, suggest that it may have specific requirements for storage and handling that could impact its bioavailability .

Result of Action

The action of EPHP results in the formation of new carbon-carbon bonds through the radical addition of gem-dihalocompounds to electron-deficient olefins . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on the specific compounds produced .

Action Environment

The efficacy and stability of EPHP can be influenced by environmental factors. For instance, its storage temperature of 2-8°C suggests that it may be sensitive to temperature changes . Additionally, its ability to function in both aqueous and organic media indicates that it can operate in diverse chemical environments .

Safety and Hazards

1-Ethylpiperidine hypophosphite is classified as a flammable solid . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Orientations Futures

1-Ethylpiperidine hypophosphite may be used in future studies as a water-soluble chain carrier for the efficient radical cyclization in water for various hydrophobic substrates . It could also be used in the main radical-cyclisation step for the synthesis of the phytotoxic metabolite alboatrin and its epimer .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 1-Ethylpiperidine hypophosphite are largely defined by its role in promoting radical reactions. It acts as a chain carrier during the radical addition of gem-dihalocompounds to electron-deficient olefins

Molecular Mechanism

The molecular mechanism of this compound involves promoting carbon-carbon bond forming radical reactions . It acts as a chain carrier during the radical addition of gem-dihalocompounds to electron-deficient olefins This suggests that it may interact with biomolecules through radical mechanisms, potentially influencing enzyme activity and gene expression

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Ethylpiperidine hypophosphite involves the reaction of 1-ethylpiperidine with hypophosphorous acid.", "Starting Materials": ["1-ethylpiperidine", "hypophosphorous acid"], "Reaction": [ "Add 1-ethylpiperidine to a reaction flask", "Slowly add hypophosphorous acid to the flask while stirring vigorously", "Heat the reaction mixture at 70-80°C for 6-8 hours", "Cool the mixture to room temperature and filter the precipitate", "Wash the precipitate with cold water and dry it under vacuum", "Recrystallize the product from ethanol to obtain pure 1-Ethylpiperidine hypophosphite" ] } | |

Numéro CAS |

145060-63-5 |

Formule moléculaire |

C7H16NO2P |

Poids moléculaire |

177.18 g/mol |

Nom IUPAC |

1-ethylpiperidine;phosphenous acid |

InChI |

InChI=1S/C7H15N.HO2P/c1-2-8-6-4-3-5-7-8;1-3-2/h2-7H2,1H3;(H,1,2) |

Clé InChI |

VVGYHOYSKCFGPB-UHFFFAOYSA-N |

SMILES |

CCN1CCCCC1.OPO |

SMILES canonique |

CCN1CCCCC1.OP=O |

Pictogrammes |

Flammable; Irritant |

Synonymes |

1-ethylpiperidine 1-ethylpiperidine hypophosphite EPHP cpd |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-Ethylpiperidine hypophosphite (EPHP) facilitate radical reactions, and what are its advantages over traditional reagents like tributyltin hydride?

A1: EPHP acts as a source of hydrogen atoms in radical reactions []. It serves as an alternative to tributyltin hydride, which, while effective, presents toxicity concerns. EPHP offers a less toxic approach to mediating radical transformations [].

Q2: What types of reactions has this compound (EPHP) been successfully employed in?

A2: Research highlights EPHP's efficacy in various radical reactions, including:

- Radical Cyclizations: EPHP, combined with initiators like AIBN, effectively promotes the cyclization of haloacetamides []. It has been successfully utilized in the total synthesis of natural products like epialboatrin, showcasing its utility in constructing complex molecules [].

- Intermolecular Radical Additions: EPHP mediates the addition of radicals derived from halo-iodo-alditols to electron-deficient olefins [, ]. This methodology allows the formation of new carbon-carbon bonds, expanding the synthetic toolbox for accessing diverse molecular scaffolds.

Q3: Are there specific reaction conditions where this compound (EPHP) demonstrates superior performance?

A3: Yes, a study explored EPHP's use in aqueous radical reactions []. The research demonstrated that EPHP, paired with a water-soluble radical initiator (VA-061) and a surfactant (CTAB), effectively facilitates radical cyclizations in water, even with hydrophobic substrates []. This finding is significant as it offers a more environmentally friendly approach compared to traditional organic solvents.

Q4: Are there any limitations or challenges associated with using this compound (EPHP) in radical reactions?

A4: While generally effective, research has noted that the use of EPHP with secondary monohaloacetamides can lead to unwanted side reactions, including reduction and product cleavage []. This observation suggests that the substrate structure can influence the reaction outcome and necessitates careful reaction optimization.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)

![1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone](/img/structure/B136869.png)